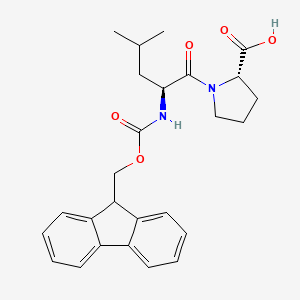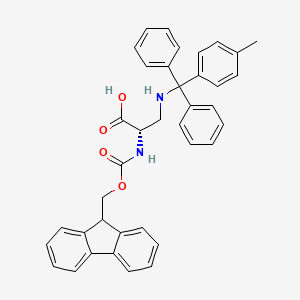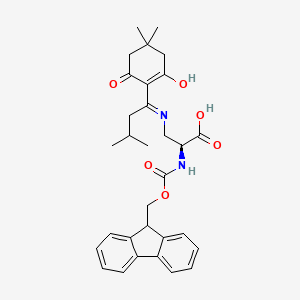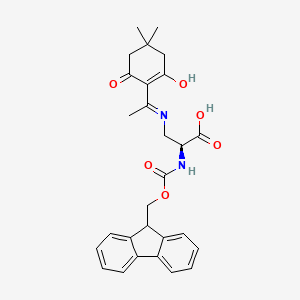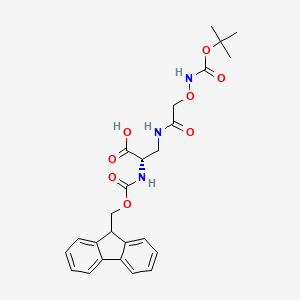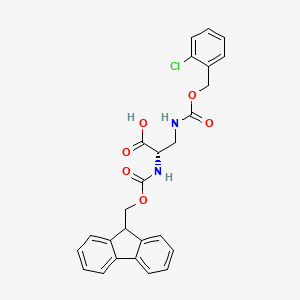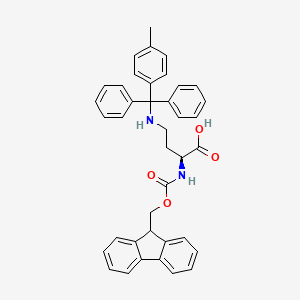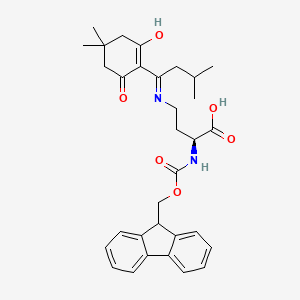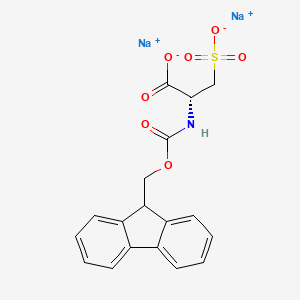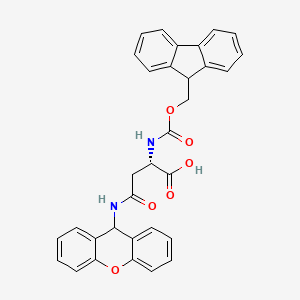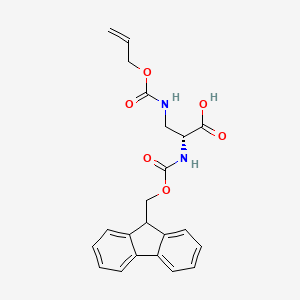
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid
Overview
Description
Fmoc-d-dap(aloc)-oh
Scientific Research Applications
Synthesis of N-Fmoc Protected β-Amino Acids : This compound is used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, which are important for peptide synthesis (Ellmerer-Müller et al., 1998).
Preparation of Proteinogenic Side Chains : It is involved in the preparation of new N-Fmoc-protected β2-homoamino acids with proteinogenic side chains. This is crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Formation of Self-assembled Structures : The compound plays a role in forming self-assembled structures in Fmoc modified aliphatic amino acids. These structures have potential applications in material science and nanotechnology (Gour et al., 2021).
Non-destructive Cleavage of N-Acylsultams : Used in methods for the non-destructive cleavage of N-acylsultams, leading to the preparation of enantiomerically pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).
Synthesis of Differentially Protected Azatryptophan Analogs : It is instrumental in synthesizing differentially protected azatryptophan derivatives, which are significant for peptide-based drug discovery (Nimje et al., 2020).
Incorporation into Peptides : The compound is used in the enantioselective synthesis and incorporation of novel amino acids into peptides, expanding the scope of peptide research (Paladino et al., 1993).
Synthesis of Oligomers from Sugar Amino Acids : It has applications in synthesizing oligomers derived from sugar amino acids, showcasing its versatility in peptide and oligomer synthesis (Gregar & Gervay-Hague, 2004).
Use in Biomedical Research : This compound is important in synthesizing Fmoc-protected amino acids used in biomedical research, particularly in hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVGCCAXXFLGIU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678760 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178924-05-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



